7-Methylspiro[3.5]nonan-1-ol, also known as 1-methylspiro[3.5]nonan-1-ol, is a bicyclic organic compound characterized by its unique spiro structure. The compound has the molecular formula and a molecular weight of approximately 154.25 g/mol. It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a spirocyclic framework. This compound is of interest in various fields, including organic chemistry and materials science, due to its structural properties and potential applications.
The synthesis of 7-methylspiro[3.5]nonan-1-ol can be achieved through several methods, primarily focusing on cyclization reactions. A notable synthetic route involves the cyclization of appropriate precursors under controlled conditions. Commonly, this includes:
The reaction conditions typically involve heating under reflux with careful monitoring of temperature and pressure to ensure optimal yields. Purification steps such as distillation or recrystallization are often necessary to isolate the final product in high purity.
The molecular structure of 7-methylspiro[3.5]nonan-1-ol features a spiro arrangement where two rings share a single carbon atom. The specific arrangement results in unique stereochemical properties that influence its reactivity and interactions.
The compound's InChI (International Chemical Identifier) is InChI=1S/C10H18O/c1-7-4-5-9(11)6-8(7)10(2)3/h8,11H,4-6H2,1-3H3
which provides a standardized way to describe its structure.
7-Methylspiro[3.5]nonan-1-ol can participate in various chemical reactions typical for alcohols, including:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts which can either promote or inhibit certain reactions.
The mechanism by which 7-methylspiro[3.5]nonan-1-ol exerts its effects is largely dependent on its interactions at the molecular level. For instance:
Data regarding specific biological mechanisms remains limited but suggests potential applications in medicinal chemistry.
Key chemical properties include:
7-Methylspiro[3.5]nonan-1-ol has potential applications in various scientific fields:
Additionally, its unique structural characteristics may find use in materials science for developing new polymers or materials with specific properties.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: